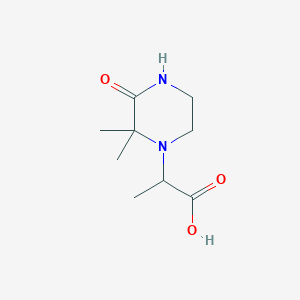

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid, also known as DMPO, is a unique chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 .

Molecular Structure Analysis

The InChI key for this compound is XWUZEDSFFHPCSS-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.24 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

A study synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These compounds, including 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid derivatives, demonstrated promising anticonvulsant and antinociceptive properties in preclinical seizure models in mice (Kamiński et al., 2016).

Synthesis and Structure in Macrocyclic Peptides

A novel dipeptide, including this compound, was synthesized and used as a unit in cyclic peptides. The molecular structure was analyzed through X-ray crystal analysis, indicating its utility in peptide synthesis (Yamashita et al., 2009).

GPIIb/IIIa Antagonists

The compound was involved in the synthesis of 2-oxopiperazine derivatives, which were evaluated for their ability to inhibit platelet aggregation. These derivatives, including this compound, showed potential as GPIIb/IIIa antagonists, useful in thrombotic diseases treatment (Kitamura et al., 2001).

Antiproliferative Properties in Cancer Research

Novel organotin(IV) carboxylate compounds with this compound derivatives were synthesized and evaluated for their antiproliferative properties against various human cancer cell lines. These compounds showed significant cytotoxicity, suggesting their potential in cancer treatment (Pantelić et al., 2021).

Chiral Separation and Pharmaceutical Analysis

The compound was used in chiral supercritical fluid chromatography (SFC) for the separation of racemic acids. Its application in SFC highlights its relevance in pharmaceutical analysis and quality control (Wu et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-6(7(12)13)11-5-4-10-8(14)9(11,2)3/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMOMAHHHGAGNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCNC(=O)C1(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2477029.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)

![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)

![3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide](/img/structure/B2477040.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)